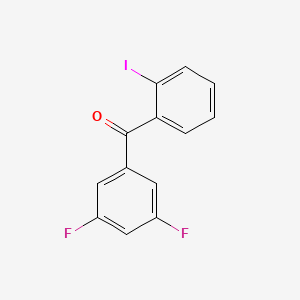

3,5-Difluoro-2'-iodobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

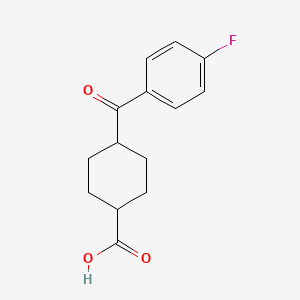

3,5-Difluoro-2’-iodobenzophenone is a chemical compound with the molecular formula C13H7F2IO and a molecular weight of 344.1 . It is a product of Rieke Metals, Inc.

Molecular Structure Analysis

The IUPAC name of 3,5-Difluoro-2’-iodobenzophenone is (3,5-difluorophenyl) (2-iodophenyl)methanone . The InChI code is 1S/C13H7F2IO/c14-9-5-8 (6-10 (15)7-9)13 (17)11-3-1-2-4-12 (11)16/h1-7H .Physical And Chemical Properties Analysis

3,5-Difluoro-2’-iodobenzophenone has a molecular weight of 344.1 . The molecular formula is C13H7F2IO .Aplicaciones Científicas De Investigación

Fluorogenic Molecules for RNA Imaging

Research by Santra et al. (2019) focuses on the photophysical behavior of DFHBI derivatives, which are fluorogenic molecules that bind to the Spinach aptamer, a small RNA molecule designed for imaging RNA. These molecules are weakly fluorescent in liquid solvents, but modifications that impede photoisomerization significantly enhance the fluorescence signal. This study offers a comprehensive characterization of the photophysical properties of DFHBI and its derivatives, emphasizing their solvent-dependent behavior and the impact of solvent interactions on fluorescence, which is crucial for RNA imaging applications (Santra et al., 2019).

Advanced Polymer Synthesis

Beek and Fossum (2009) investigated the nucleophilic aromatic substitution (NAS) behavior of 3,5-difluorobenzophenone, revealing its reactivity sufficient for typical NAS reactions. This study highlights the synthesis of high molecular weight, amorphous poly(arylene ether)s bearing pendant benzoyl groups, indicating the potential of 3,5-difluorobenzophenone derivatives in creating materials with tailored properties for specific applications (Beek & Fossum, 2009).

Novel Material Creation

Peloquin et al. (2019) presented data on the single-crystal X-ray diffraction of 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, a compound utilized for synthesizing monomers for linear and network polymers. The study detailed the molecular packing and halogen bonding interactions, contributing to the understanding of structural characteristics vital for designing novel materials (Peloquin et al., 2019).

Direcciones Futuras

One paper discusses the formulation design process of a new melt-cast explosive composed of 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) and 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) assisted by molecular dynamics . This suggests that 3,5-Difluoro-2’-iodobenzophenone could potentially be used in similar applications, but more research would be needed to confirm this.

Propiedades

IUPAC Name |

(3,5-difluorophenyl)-(2-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2IO/c14-9-5-8(6-10(15)7-9)13(17)11-3-1-2-4-12(11)16/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGJTTYRAWEATG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-2'-iodobenzophenone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)

![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)

![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358961.png)

![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)

![cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358964.png)

![cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358965.png)